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4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride

Tankyrase Inhibition Colorectal Cancer WNT/β-catenin Pathway

Regioisomeric triazolopyridine-piperidine variants can mislead SAR programs. This 4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride (CAS 1052549-93-5) ensures exact 3-(4-piperidinyl) attachment, critical for potent TNKS1 inhibition (TI-12403, IC50 46 nM) and mGluR2 PAM activity. • 46 nM TNKS1 IC50; >10-fold selectivity over 3-piperidinyl regioisomer. • Yields single-digit nM mGluR2 PAMs with brain/plasma ratio 1.1. • Dihydrochloride salt for aqueous solubility & consistent coupling yields.

Molecular Formula C11H16Cl2N4
Molecular Weight 275.18
CAS No. 1052549-93-5
Cat. No. B2509329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride
CAS1052549-93-5
Molecular FormulaC11H16Cl2N4
Molecular Weight275.18
Structural Identifiers
SMILESC1CNCCC1C2=NN=C3N2C=CC=C3.Cl.Cl
InChIInChI=1S/C11H14N4.2ClH/c1-2-8-15-10(3-1)13-14-11(15)9-4-6-12-7-5-9;;/h1-3,8-9,12H,4-7H2;2*1H
InChIKeyRHVSNIWPABHPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine Dihydrochloride (CAS 1052549-93-5) – Procurement-Relevant Chemical Identity & Scaffold Profile


4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride (CAS 1052549-93-5) is a heterobifunctional building block combining a 1,2,4-triazolo[4,3-a]pyridine core with a piperidine moiety via a direct C3 linkage . The dihydrochloride salt provides enhanced aqueous solubility (free base predicted logP ≈1.2) and crystalline stability, making it a preferred form for solution-phase chemical biology workflows and scale-up campaigns [1]. This scaffold serves as a key intermediate in the synthesis of potent tankyrase inhibitors and metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators, distinguishing it from regioisomeric triazolopyridine-piperidine conjugates that exhibit divergent target engagement profiles [2].

Synthesis Format
Solution-phase amide coupling; dihydrochloride salt supports aqueous solubility
Scaffold Application
Core for tankyrase inhibitors and mGluR2 positive allosteric modulators
Connectivity Requirement
3-(piperidin-4-yl) attachment vector; regioisomeric precision essential

Why 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine Dihydrochloride Cannot Be Replaced by In-Class Analogs – A Risk Assessment for Scientific Procurement


Triazolopyridine-piperidine conjugates differing in regioattachment (e.g., 3-piperidinyl vs. 4-piperidinyl linkage) or core saturation (e.g., 5,6,7,8-tetrahydro variants) exhibit profoundly different molecular recognition patterns [1]. For instance, the 3-(piperidin-4-yl) attachment vector in the target compound is essential for the potent TNKS1 inhibition observed with TI-12403 (IC50 = 46 nM), while the 3-(piperidin-3-yl) regioisomer shows >10-fold loss in activity in analogous tankyrase assays [2]. Similarly, in mGluR2 PAM development, 7-(phenylpiperidinyl)-1,2,4-triazolo[4,3-a]pyridines derived from this scaffold achieve single-digit nanomolar binding affinity, whereas alternative piperidine attachment points fail to engage the allosteric site productively [3]. Procuring a generic triazolopyridine-piperidine without verifying the precise 3-(4-piperidinyl) connectivity can therefore compromise an entire synthetic campaign or SAR program.

Target Identity
Potential Substitute
Interchangeability Risk
3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
3-(Piperidin-3-yl) regioisomer
Reported >10-fold loss in TNKS1 inhibitory activity; attachment vector critical for target engagement
Unsaturated triazolo[4,3-a]pyridine core
5,6,7,8-Tetrahydro analog
Reduced aromaticity may shift molecular recognition and CNS penetration profile

Direct Quantitative Comparison: 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine Dihydrochloride vs. Closest Analogs


TNKS1 Inhibitory Potency: 3-(Piperidin-4-yl) vs. 3-(Piperidin-3-yl) Regioisomer

The target compound's 4-piperidinyl attachment vector is critical for potent TNKS1 inhibition. In the TI-12403 series (a direct derivative of this scaffold), the TNKS1 IC50 is 46 nM [1]. By contrast, the 3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine regioisomer, when elaborated to the analogous TNKS inhibitor, exhibits an IC50 of approximately 580 nM under identical DELFIA assay conditions [2].

TNKS1 IC50
Head-to-head
Target: 46 nM
Regioisomer: 580 nM
12.6-fold difference (DELFIA assay)
Supports scaffold-regioisomer SAR interpretation
7-point IC50, recombinant TNKS1; regioattachment decisive
Tankyrase Inhibition Colorectal Cancer WNT/β-catenin Pathway

mGluR2 PAM Binding Affinity: 7-(Phenylpiperidinyl) Derivatives vs. Alternative Heterocyclic Cores

Radioligand displacement studies using [3H]8-trifluoromethyl-3-cyclopropylmethyl-7-[(4-phenyl-1-piperidinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine demonstrate that the 7-(phenylpiperidinyl)-1,2,4-triazolo[4,3-a]pyridines derived from the target scaffold achieve IC50 values in the low nanomolar range (1.5–8.2 nM) [1]. In contrast, the corresponding 4-(phenylpiperidinyl)-2-pyridone series, despite structural similarity, shows 3- to 5-fold weaker mGluR2 binding under identical assay conditions [1].

mGluR2 Binding
Head-to-head
Triazolopyridine: 1.5–8.2 nM
2-Pyridone series: 4.5–41 nM
3- to 5-fold higher affinity reported
Reported higher binding affinity for triazolopyridine core
[3H]2 displacement, mGluR2 membranes, n=2–4
Metabotropic Glutamate Receptor 2 PET Imaging Positive Allosteric Modulation

Brain Penetration in Rodent: Triazolopyridine-Piperidine Series vs. Pyridone Series

In rat pharmacokinetic studies, compound 20b (a representative 7-(phenylpiperidinyl)-triazolopyridine derived from the target scaffold) achieved a brain/plasma ratio of 1.1 after a 0.63 mg/kg intravenous dose, with maximum brain concentration of 316 ng/g at ~5 min [1]. By comparison, the 8-cyano-substituted triazolopyridine analog 16d, despite possessing the same core scaffold, failed to achieve quantifiable brain levels at any time point after a 10 mg/kg oral dose, with a Cmax in plasma of only 12.6 ng/mL at 2 h [1].

CNS Exposure
Head-to-head
Target deriv. 20b: brain/plasma 1.1, Cmax 316 ng/g
Analog 16d: brain
Demonstrates CNS exposure potential dependent on substitution
Rat i.v./p.o., 4 time points; scaffold tunability critical
Purity & Salt Form
Data to verify
Dihydrochloride: ≥98% (HPLC)
Free base: 95%, variable stability
Mono-HCl: inconsistent stoichiometry
Defined salt stoichiometry supports reproducible assay concentrations
Vendor specifications; batch verification recommended
Blood-Brain Barrier Penetration PET Tracer Development CNS Drug Discovery

Purity and Salt Form Consistency: Dihydrochloride vs. Free Base or Mono-HCl Suppliers

Commercial suppliers report the dihydrochloride salt (CAS 1052549-93-5) at ≥98% purity (HPLC), with defined storage conditions (sealed, dry, 2–8°C) . In contrast, the free base (CAS 852627-78-2) is typically supplied at 95% purity with variable stability upon storage . The mono-hydrochloride salt (CAS 1225150-46-8) is less commonly stocked and may exhibit inconsistent stoichiometry across batches, potentially confounding solution-based assays where precise concentration is required .

Purity & Salt Form
Data to verify
Dihydrochloride: ≥98% (HPLC)
Free base: 95%, variable stability
Mono-HCl: inconsistent stoichiometry
Defined salt stoichiometry supports reproducible assay concentrations
Vendor specifications; batch verification recommended
Chemical Procurement Salt Form Stability Quality Control

Prioritized Research & Industrial Application Scenarios for 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine Dihydrochloride


Synthesis of Subtype-Selective Tankyrase Inhibitors for WNT-Driven Colorectal Cancer Models

The dihydrochloride salt serves as the direct precursor to TI-12403 and related TNKS1 inhibitors through amide coupling at the piperidine nitrogen. With a 46 nM IC50 against TNKS1 and proven AXIN2 stabilization in DLD-1 and COLO320DM cells, this scaffold is optimal for structure-activity relationship studies targeting APC-mutant colorectal cancers [1]. The high purity (≥98%) and defined salt form ensure reproducible coupling yields in library synthesis.

PET Radiotracer Development for mGluR2 Imaging in CNS Disorders

Building on the J. Med. Chem. 2012 study, the scaffold can be elaborated to 7-(phenylpiperidinyl)-triazolopyridine derivatives that achieve low nanomolar mGluR2 binding affinity and favorable brain penetration (brain/plasma ratio 1.1 in rat) [2]. The dihydrochloride salt's solubility facilitates radiolabeling precursor preparation under aqueous conditions required for 11C-methylation.

Scaffold-Hopping Library Design for CNS-Penetrant Kinase Inhibitors

The triazolo[4,3-a]pyridine core is a recognized kinase hinge-binding motif, and the piperidine handle allows rapid diversification into focused kinase inhibitor libraries. The demonstrated CNS permeability and tunable selectivity (observed in mGluR2 vs. mGluR1/3/5/7/8 counter-screening) [2] make this scaffold a strategic choice for CNS kinase programs where brain exposure is a key go/no-go criterion.

Development of Radioligands for Allosteric Site Occupancy Assays

Derivatives of this scaffold have been successfully used as [3H]-labeled radioligands for mGluR2 allosteric binding site occupancy studies, exhibiting low nonspecific binding and high specific signal [2]. This application scenario is directly relevant for pharmaceutical companies running CNS target engagement assays in preclinical development.

Application
Selection Property
Validation Focus
Tankyrase inhibitor synthesis for WNT pathway models
High-purity dihydrochloride for amide coupling efficiency
TNKS1 inhibition and AXIN2 stabilization endpoints
mGluR2 PET tracer development
Triazolopyridine scaffold with reported CNS permeability
Binding affinity and brain/plasma ratio endpoints
CNS kinase inhibitor library diversification
Hinge-binding core with tunable selectivity
Kinase selectivity panels and brain exposure models
Allosteric site occupancy radioligand studies
Low nonspecific binding scaffold for target engagement
Specific-to-nonspecific binding ratio in mGluR2 assays
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